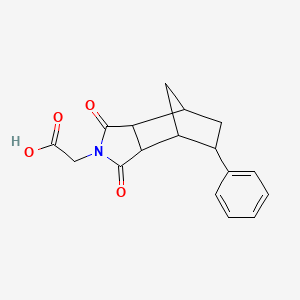

(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

CAS No.: 1218360-33-8

Cat. No.: VC2813476

Molecular Formula: C17H17NO4

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1218360-33-8 |

|---|---|

| Molecular Formula | C17H17NO4 |

| Molecular Weight | 299.32 g/mol |

| IUPAC Name | 2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetic acid |

| Standard InChI | InChI=1S/C17H17NO4/c19-13(20)8-18-16(21)14-10-6-11(9-4-2-1-3-5-9)12(7-10)15(14)17(18)22/h1-5,10-12,14-15H,6-8H2,(H,19,20) |

| Standard InChI Key | YOQALDVKHNGWCA-UHFFFAOYSA-N |

| SMILES | C1C2CC(C1C3C2C(=O)N(C3=O)CC(=O)O)C4=CC=CC=C4 |

| Canonical SMILES | C1C2CC(C1C3C2C(=O)N(C3=O)CC(=O)O)C4=CC=CC=C4 |

Introduction

(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid is a complex organic compound with a molecular formula of C17H17NO4. It belongs to the class of compounds known as isoindoles, which are bicyclic structures consisting of a benzene ring fused to a five-membered ring. This compound is particularly notable for its structural complexity and potential applications in pharmaceutical and chemical research.

Synthesis and Preparation

The synthesis of (1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid typically involves multi-step reactions starting from simpler isoindole precursors. The process may include condensation reactions, cyclization, and functional group transformations to introduce the phenyl and acetic acid groups.

Potential Applications

Isoindole derivatives, including (1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, have been explored for their biological activities and potential use in medicinal chemistry. These compounds can exhibit a range of pharmacological properties, such as anti-inflammatory, antimicrobial, or antiviral activities.

Safety and Handling

Given the lack of specific safety data for this compound, general precautions should be taken when handling organic compounds. This includes wearing protective clothing, gloves, and safety glasses, and working in a well-ventilated area.

Research Findings

Research on isoindole derivatives often focuses on their structural modifications and biological evaluations. Studies may involve synthesizing analogs with varying substituents to assess their impact on biological activity.

| Study Focus | Key Findings |

|---|---|

| Biological Activity | Isoindole derivatives show promise in various pharmacological applications |

| Structural Modifications | Altering substituents can significantly affect biological activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume